![molecular formula C12H21PSi B14628148 Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane CAS No. 54294-40-5](/img/structure/B14628148.png)
Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane is an organophosphorus compound with a unique structure that includes both phenyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane typically involves the reaction of phenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified by distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- **Diphenyl(trimethylsilyl)phosph
Dimethylphenylphosphine: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilylphosphine: Contains the trimethylsilyl group but lacks the phenyl group.
Propiedades
Número CAS |
54294-40-5 |
|---|---|
Fórmula molecular |
C12H21PSi |
Peso molecular |
224.35 g/mol |
Nombre IUPAC |
dimethyl-phenyl-(trimethylsilylmethylidene)-λ5-phosphane |
InChI |
InChI=1S/C12H21PSi/c1-13(2,11-14(3,4)5)12-9-7-6-8-10-12/h6-11H,1-5H3 |
Clave InChI |
WTMYEIAGCNZTQM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=P(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


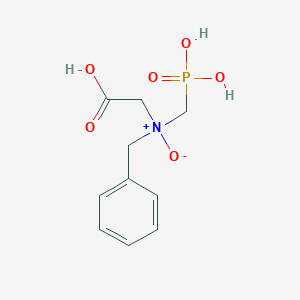
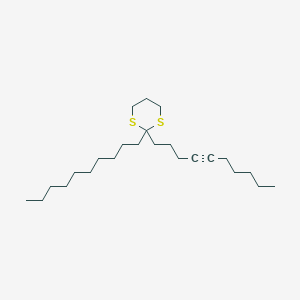
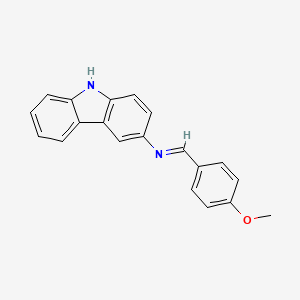


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
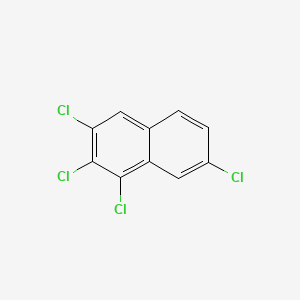
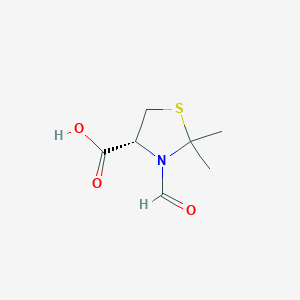
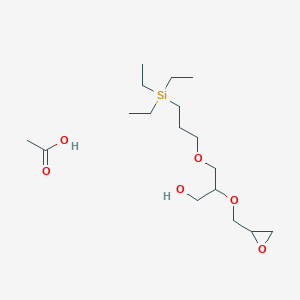
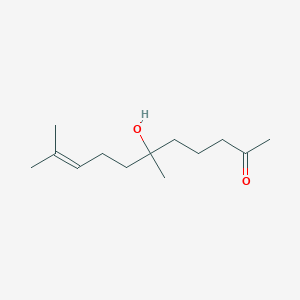
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)


